molecular formula C2H5ClN4O2S2 B135475 5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt CAS No. 120208-98-2

5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt

Cat. No. B135475
M. Wt: 216.7 g/mol
InChI Key: ITEJBIVRSKOGNO-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-thiadiazole-2-sulfonamide is a compound that has been studied for its potential as an inhibitor of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes, and inhibitors of carbonic anhydrase have therapeutic applications, particularly in the treatment of conditions like glaucoma, epilepsy, and altitude sickness .

Synthesis Analysis

The synthesis of 5-amino-1,3,4-thiadiazole-2-sulfonamide is not directly detailed in the provided papers. However, it is mentioned as a precursor to acetazolamide, suggesting that it is an intermediate in the synthesis of more complex sulfonamide drugs . The synthesis process would likely involve the introduction of the amino group to the thiadiazole ring followed by sulfonamide formation.

Molecular Structure Analysis

The molecular geometry of 5-amino-1,3,4-thiadiazole-2-sulfonamide has been optimized using DFT methods of quantum chemistry, showing a structure that aligns well with X-ray diffraction data. The bond lengths and angles indicate a strong interaction between the NH2 group and the thiadiazole ring, which is a key feature of its molecular structure . The sulfonamido moiety adopts a distorted arrangement around the sulfur atom, which is a structural characteristic compared with related compounds .

Chemical Reactions Analysis

The chemical reactivity of 5-amino-1,3,4-thiadiazole-2-sulfonamide is not explicitly discussed in the provided papers. However, its role as an inhibitor of carbonic anhydrase suggests that it interacts with the zinc ion in the enzyme's active site. This interaction involves the formation of a coordination bond with the metal ion and hydrogen bonding with nearby amino acid residues .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1,3,4-thiadiazole-2-sulfonamide can be inferred from its molecular structure and interactions. The infrared and Raman spectra provide insights into the vibrational modes of the molecule, which are related to its physical properties. The observed bands in the spectra have been assigned based on quantum chemistry calculations and potential energy distribution, which helps in understanding the compound's behavior under different physical conditions .

Scientific Research Applications

Sulfonamides: A Patent and Literature Review

Sulfonamides, including 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivatives, have been extensively explored for their therapeutic potentials. These compounds have shown significant antitumor activity and utility as antiglaucoma agents targeting carbonic anhydrase (CA) isoforms CA IX/XII, critical for tumor growth and metastasis. Novel sulfonamides with selective antiglaucoma properties and diagnostic applications for other diseases have also been patented, highlighting the continuous need for innovative sulfonamides in treating glaucoma, cancer, and other conditions (Carta, Scozzafava, & Supuran, 2012).

Thiadiazoles: Antiparasitic Activities

Thiadiazole derivatives, particularly those incorporating the 5-Amino-1,3,4-thiadiazole scaffold, have been identified for their antiparasitic activities against leishmaniasis and malaria. These conditions are significant health concerns in tropical and sub-tropical regions. The derivatives present low toxicity and show potential as novel leads for antimalarial and antileishmanial drug development. This underscores the importance of thiadiazole scaffolds in medicinal chemistry as platforms for creating new therapeutic agents (Tahghighi & Babalouei, 2017).

Sulfonamide Inhibitors and Their Diverse Applications

Research on sulfonamide inhibitors has expanded beyond their traditional use as antimicrobials to encompass various applications, including as antiviral agents (specifically HIV protease inhibitors), anticancer agents, and treatments for Alzheimer's disease. This broadening of applications highlights the versatility of sulfonamides as a chemical class and underscores the ongoing innovation in utilizing these compounds to address a wide range of diseases (Gulcin & Taslimi, 2018).

Sulfamic Acid: An Environment-Friendly Alternative

Sulfamic acid, related to the sulfonamide group, serves as an eco-friendly alternative for industrial cleaning and corrosion inhibition. Its use in cleaning metallic surfaces while minimizing environmental impact exemplifies the broader applications of sulfonamide derivatives beyond pharmacology, demonstrating their utility in industrial processes (Verma & Quraishi, 2022).

Safety And Hazards

5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt is an experimental teratogen. When heated to decomposition, it emits very toxic fumes of NOx, Na2O, and SOx .

properties

IUPAC Name

5-amino-1,3,4-thiadiazole-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S2.ClH/c3-1-5-6-2(9-1)10(4,7)8;/h(H2,3,5)(H2,4,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEJBIVRSKOGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride

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